4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine is an organic compound with the molecular formula C12H18ClN3OSi. It is a derivative of pyrazolo[3,4-d]pyrimidine, a heterocyclic compound known for its diverse biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at low temperatures, usually between -10°C and -20°C .
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by using larger quantities of the reactants and solvents. The reaction mixture is quenched with acetic acid, and the product is extracted using ethyl acetate. The organic layer is then washed with saturated brine, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative of the compound .
Scientific Research Applications
4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A similar compound with a methyl group instead of the {[2-(trimethylsilyl)ethoxy]methyl} group.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents on the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the {[2-(trimethylsilyl)ethoxy]methyl} group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential biological activities .
Properties
CAS No. |
1095822-25-5 |
---|---|
Molecular Formula |
C11H17ClN4OSi |
Molecular Weight |
284.8 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.